![molecular formula C22H23NO7S B2708794 Ethyl 3-(4-((4-methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxylate CAS No. 922962-60-5](/img/structure/B2708794.png)
Ethyl 3-(4-((4-methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxylate
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Overview
Description
This compound contains a benzofuran ring, a common structure in many natural products . Benzofuran compounds have been studied for their various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound also contains a methoxyphenylsulfonyl group and a butanamido group, which could contribute to its properties and reactivity.
Scientific Research Applications
Synthesis and Characterization
Ethyl 3-(4-((4-methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxylate is a compound belonging to the class of benzofuran derivatives, which have been synthesized and characterized for various biological activities. These compounds, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, were obtained via reactions between ethyl 3-(bromomethyl)-6-methoxy-l-benzofuran-2-carboxylate and amines or amino acid ethyl esters, displaying potential as antiviral agents against HIV-1 and HIV-2 in human T-lymphocyte cultures at non-toxic concentrations (Mubarak et al., 2007).
Biological Activities
The biological activity spectrum of benzofuran derivatives is broad, with some compounds showing promising antimitotic properties. Ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, a related compound, demonstrated significant activity in biological systems, with its S-isomer being more potent than the R-isomer. This highlights the importance of stereochemistry in the biological activity of these compounds (Temple & Rener, 1992).
Chemical Reactivity and Applications
Benzofuran derivatives have been utilized in various synthetic applications, indicating their versatility in organic synthesis. For example, ethyl 2-(4-methoxyphenylimino)acetate was used to produce 4-(tributylstannyl)pyrrolidine-2-carboxylates, demonstrating their utility in ring-closing and ring-opening reactions. These reactions showcase the potential of benzofuran derivatives in synthesizing complex organic molecules with specific functional groups (Shimizu et al., 2010).
Mechanism of Action
Mode of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been found to have diverse biological activities .
Future Directions
properties
IUPAC Name |
ethyl 3-[4-(4-methoxyphenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7S/c1-3-29-22(25)21-20(17-7-4-5-8-18(17)30-21)23-19(24)9-6-14-31(26,27)16-12-10-15(28-2)11-13-16/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEKIUJVZNNWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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